molecular formula C15H16ClNO2 B15130294 (+/-)-Trans-4-(2-naphthyl)-pyrrolidine-3-carboxylic acid, HCl

(+/-)-Trans-4-(2-naphthyl)-pyrrolidine-3-carboxylic acid, HCl

Cat. No.: B15130294
M. Wt: 277.74 g/mol
InChI Key: NBYIHOUCABZEHP-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-3-carboxylic acid derivative substituted with a 2-naphthyl group at the 4-position, synthesized as a hydrochloride salt to enhance stability and solubility. Its molecular formula is inferred as C₁₅H₁₆ClNO₂ (based on structural analogs), with a CAS number of 1049734-17-9 and a purity of ≥95% . The trans-configuration ensures specific spatial orientation, critical for interactions in biological systems. The 2-naphthyl group contributes to hydrophobic interactions and π-stacking, making it relevant in medicinal chemistry for targeting aromatic-binding domains (e.g., kinases or GPCRs) .

Properties

IUPAC Name

4-naphthalen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12;/h1-7,13-14,16H,8-9H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYIHOUCABZEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(+/-)-Trans-4-(2-naphthyl)-pyrrolidine-3-carboxylic acid, HCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthylamines .

Scientific Research Applications

(±)-trans-4-(2-Naphthyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with diverse applications in scientific research, including pharmaceutical development, biochemical research, analytical chemistry, material science, and academic research . Researchers have used this compound in synthesizing novel pharmaceuticals, especially in neuropharmacology and pain management . Boc-(±)-trans-4-(2-naphthyl)pyrrolidine-3-carboxylic acid is also utilized in pharmaceutical research and asymmetric synthesis .

Applications of (±)-trans-4-(2-Naphthyl)pyrrolidine-3-carboxylic acid hydrochloride:

  • Pharmaceutical Development: This compound is a building block in synthesizing pharmaceutical agents, particularly for neurological disorders . It is also a key intermediate in creating novel drug candidates targeting neurological disorders .
  • Biochemical Research: It is used in studies related to neurotransmitter pathways, helping researchers understand the mechanisms of action in the central nervous system .
  • Analytical Chemistry: The compound is used as a standard in chromatographic techniques, aiding in analyzing complex mixtures in drug formulation .
  • Material Science: It has applications in creating novel materials with specific electronic or optical properties, especially in organic electronics .
  • Academic Research: Universities and research institutions use it in various experimental setups to explore its properties and potential applications in medicinal chemistry .
  • Synthetic Organic Chemistry: Boc-(±)-trans-4-(2-naphthyl)pyrrolidine-3-carboxylic acid serves as a key intermediate in synthesizing various pharmaceuticals, particularly in developing novel drug candidates targeting neurological disorders .
  • Chiral Auxiliary Applications: The chiral nature of Boc-(±)-trans-4-(2-naphthyl)pyrrolidine-3-carboxylic acid makes it an excellent chiral auxiliary in asymmetric synthesis, helping researchers create enantiomerically pure compounds more efficiently .
  • Drug Development: Boc-(±)-trans-4-(2-naphthyl)pyrrolidine-3-carboxylic acid is used in designing bioactive molecules, aiding in creating more effective medications with improved bioavailability and reduced side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares key parameters of (+/-)-Trans-4-(2-naphthyl)-pyrrolidine-3-carboxylic acid, HCl with similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Properties
This compound 2-naphthyl C₁₅H₁₆ClNO₂* 283.75† 1049734-17-9 ≥95% High hydrophobicity; enhanced π-interactions
(+/-)-Trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid, HCl 1-naphthyl C₁₅H₁₆ClNO₂ 283.75 1049734-07-7 ≥95% Steric hindrance due to proximal naphthyl substitution
(+/-)-Trans-4-(2-chlorophenyl)-pyrrolidine-3-carboxylic acid, HCl 2-chlorophenyl C₁₁H₁₃Cl₂NO₂ 262.13 1049727-60-7 ≥95% Electronegative Cl improves polarity; reduced lipophilicity
(+/-)-Trans-4-(2-methoxyphenyl)-pyrrolidine-3-carboxylic acid, HCl 2-methoxyphenyl C₁₂H₁₆ClNO₃ 257.72 1330750-51-0 ≥95% Methoxy group enhances electron density; moderate solubility
(+/-)-Trans-4-(3-fluorophenyl)-pyrrolidine-3-carboxylic acid, HCl 3-fluorophenyl C₁₁H₁₂FNO₂·HCl 262.13 Not available ≥98% Fluorine’s electronegativity and small size improve bioavailability
Boc-(+/-)-Trans-4-(3-methoxyphenyl)-pyrrolidine-3-carboxylic acid 3-methoxyphenyl (Boc-protected) C₁₇H₂₃NO₅ 321.37 1217740-96-9 ≥95% Boc protection increases molecular weight; reduces reactivity

*Inferred formula; †Calculated based on substituent addition.

Key Comparative Findings

Steric and Electronic Effects
  • The 2-naphthyl substituent in the target compound provides a larger aromatic surface area compared to 1-naphthyl , enabling stronger van der Waals interactions but introducing steric challenges in binding pockets .
  • Chlorophenyl () and fluorophenyl () analogs exhibit higher electronegativity, favoring polar interactions but reducing membrane permeability compared to the hydrophobic naphthyl group.
Solubility and Stability
  • The hydrochloride salt form of the target compound improves water solubility relative to free-base analogs. In contrast, Boc-protected derivatives (e.g., ) are less polar due to the tert-butoxycarbonyl group, limiting aqueous solubility but enhancing stability during synthesis .
  • Methoxy-substituted compounds () show moderate solubility owing to the electron-donating methoxy group, which balances hydrophobicity and polarity .
Pharmacological Potential
  • The 2-naphthyl group’s extended aromatic system suggests utility in kinase inhibitors or allosteric modulators where π-stacking is critical. In contrast, 3-fluorophenyl analogs () may target enzymes sensitive to electronegative substituents .

Q & A

Q. What synthetic methodologies are recommended for achieving the (±)-trans configuration in 4-(2-naphthyl)-pyrrolidine-3-carboxylic acid HCl?

The synthesis typically involves cyclization of a suitably substituted precursor, followed by stereoselective reduction to establish the trans configuration. For example, analogs like (±)-trans-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid HCl are synthesized via reductive amination under controlled pH to favor the trans isomer . Post-synthesis, HCl salt formation is achieved by treating the free base with hydrochloric acid. Purification via recrystallization (using polar solvents) or reverse-phase chromatography ensures stereochemical integrity .

Q. How can enantiomeric purity be assessed for this racemic compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is effective. Mobile phases of hexane:isopropanol (with 0.1% trifluoroacetic acid) resolve enantiomers by exploiting differences in π-π interactions with the naphthyl group . Confirmation via circular dichroism (CD) spectroscopy or X-ray crystallography (using SHELXL for refinement) provides additional validation .

Q. What analytical techniques are critical for characterizing structural impurities?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for identifying backbone integrity. Impurities such as regioisomers (e.g., 1-naphthyl derivatives) or diastereomers can be detected via reversed-phase HPLC with UV detection at 254 nm . For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. How is the hydrochloride salt form validated in this compound?

Thermogravimetric analysis (TGA) quantifies the HCl content by measuring mass loss upon heating (typically ~100–150°C). Ion chromatography or potentiometric titration with AgNO₃ confirms chloride ion stoichiometry .

Advanced Research Questions

Q. How can computational modeling guide the design of biological studies targeting stereochemical effects?

Molecular docking (e.g., AutoDock Vina) using the trans-isomer’s X-ray structure (refined via SHELXL ) predicts binding affinities to receptors like GPCRs. Free energy perturbation (FEP) calculations quantify enantiomer-specific interactions. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding thermodynamics .

Q. What strategies resolve contradictions between X-ray crystallographic data and NMR-derived conformations?

For flexible pyrrolidine rings, multi-temperature NMR (e.g., VT-NMR) captures dynamic conformations. Density functional theory (DFT) optimizes the X-ray structure and compares it with NMR-derived NOE restraints. If discrepancies persist, synchrotron-based high-pressure crystallography may reveal hidden conformers .

Q. How can synthetic routes be optimized to improve yield without racemization?

Design of Experiments (DoE) identifies critical parameters (e.g., temperature, solvent polarity) affecting stereoselectivity. For example, replacing THF with dichloromethane in reductive amination reduces epimerization. Continuous-flow reactors enhance reproducibility by minimizing manual handling .

Q. What role does the 2-naphthyl group play in modulating pharmacological activity?

Comparative studies with analogs (e.g., 4-(4-fluorophenyl) or 4-(3-thienyl) derivatives ) reveal that the 2-naphthyl group enhances lipophilicity (logP ↑ by ~1.5 units) and π-stacking in hydrophobic binding pockets. Pharmacokinetic assays (e.g., microsomal stability) show improved metabolic resistance compared to smaller aryl groups .

Methodological Notes

  • X-ray Crystallography : Use SHELXL for refinement .
  • Chiral Resolution : Refer to PubChem protocols for related compounds .
  • Purity Standards : Request Certificates of Analysis (COAs) with batch-specific HPLC/HRMS data .

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